An isotope labelled impurity of Sofosbuvir. Sofosbuvir is a NS5B inhibtor used for the treatment of hepatitis C. It is only recommended with some combination of ribavirin, peginterferon-alfa, simeprevir, ledipasvir or daclatasvir.
Sofosbuvir Impurity (GS-566500)-13C-d3
CAS No.: 1256490-46-6
Cat. No.: VC0196701
Molecular Formula: [13C]C12H16FN3O9PD3
Molecular Weight: 415.29
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1256490-46-6 |
---|---|
Molecular Formula | [13C]C12H16FN3O9PD3 |
Molecular Weight | 415.29 |
Chemical Identity and Structural Characterization
Nomenclature and Identification
Sofosbuvir Impurity (GS-566500)-13C-d3, also referred to as PSI 352707-13C,D3 in scientific literature, is an isotopically labeled version of a key metabolite of Sofosbuvir. This compound represents a structurally modified variant of the GS-566500 metabolite, incorporating stable isotope labeling that makes it valuable for analytical applications.
The compound is uniquely identified through the following parameters:
Parameter | Value |
---|---|
CAS Registry Number | 1256490-46-6 |
Chemical Identifier | P839645-13CD3 |
Molecular Formula | [13C]C12H16FN3O9PD3 |
Molecular Weight | 415.29 g/mol |
Structural Characteristic | Isotopically labeled metabolite |
Standard Purity | > 95% |
Relationship to Sofosbuvir and Metabolic Significance
Origin in Sofosbuvir Metabolism
Sofosbuvir Impurity (GS-566500)-13C-d3 is a labeled version of GS-566500, which is a key metabolite in the metabolic pathway of Sofosbuvir (PSI-7977). Sofosbuvir functions as a prodrug that undergoes metabolic transformation to yield the active antiviral agent 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-monophosphate. This metabolic pathway is crucial for understanding the pharmacokinetics and pharmacodynamics of Sofosbuvir-based treatments.
The metabolite GS-566500 represents an intermediate in this metabolic cascade, and its isotopically labeled counterpart provides researchers with a valuable tool for tracking these metabolic transformations in analytical studies.
Pharmacological Context
Sofosbuvir serves as a NS5B inhibitor primarily used in combination therapies for treating hepatitis C infections. The drug is typically recommended alongside other antiviral agents including ribavirin, peginterferon-alfa, simeprevir, ledipasvir, or daclatasvir. Understanding the metabolism of Sofosbuvir, including the formation of metabolites like GS-566500, is essential for evaluating the drug's efficacy, safety profile, and potential drug interactions.
The parent compound Sofosbuvir demonstrates distinct pharmacokinetic properties, including:
-
Approximately 61-65% binding to human plasma proteins, with binding independent of drug concentration within the range of 1-20 μg/mL
-
Peak plasma concentration attained approximately 0.5-2 hours post-dose
-
Renal clearance serving as the primary elimination pathway, with approximately 80% of the dose recovered in urine, predominantly as the GS-331007 metabolite
Comparative Analysis with Related Compounds
Relationship to Unlabeled GS-566500
The unlabeled counterpart, GS-566500 (also known as O-Desisopropyl O-Desphenyl Sofosbuvir or PSI 352707), provides an important reference point for understanding the properties and applications of the isotopically labeled compound . Both share similar chemical properties but differ in their isotopic composition and consequently their mass spectrometric behavior.
Property | GS-566500 | GS-566500-13C-d3 |
---|---|---|
CAS Number | 1233335-78-8 | 1256490-46-6 |
Molecular Formula | C13H19FN3O9P | [13C]C12H16FN3O9PD3 |
Molecular Weight | 411.28 g/mol | 415.29 g/mol |
Primary Application | Metabolite identification | Internal standard for analytical methods |
Other Related Isotopically Labeled Derivatives
Several other isotopically labeled derivatives of Sofosbuvir and its metabolites exist, each serving specific analytical purposes:
-
GS331007 Sofosbuvir metabolite 13CD3 (CAS: 1256490-42-2) - Another labeled metabolite used in pharmacokinetic studies
These compounds collectively form a toolkit for comprehensive analysis of Sofosbuvir metabolism and pharmacokinetics, enabling researchers to track the transformation of the drug through its various metabolic pathways.
Research and Analytical Methodologies
Mass Spectrometric Applications
The primary analytical value of Sofosbuvir Impurity (GS-566500)-13C-d3 lies in its application as an internal standard for liquid chromatography-mass spectrometry (LC-MS) methods. The isotopic labeling creates a mass shift that allows the compound to be distinguished from the corresponding unlabeled metabolite while exhibiting nearly identical chromatographic behavior.
This property enables several important analytical capabilities:
-
Accurate quantification of GS-566500 in complex biological matrices
-
Compensation for matrix effects and variations in extraction efficiency
-
Improved precision in pharmacokinetic studies tracking Sofosbuvir metabolism
-
Enhanced sensitivity and specificity in metabolite detection
Pharmacokinetic Study Design
In clinical pharmacokinetic studies evaluating Sofosbuvir, the metabolism to GS-566500 and ultimately to GS-331007 represents a critical pathway requiring careful monitoring. During such studies, blood samples are typically collected at specific time points to capture the complete pharmacokinetic profile:
-
Pre-administration baseline samples
-
Multiple samples during the absorption and distribution phases (0.25 to 4 hours post-dose)
-
Samples during the elimination phase (6 to 72 hours post-dose)
The isotopically labeled GS-566500-13C-d3 would serve as an ideal internal standard for such analyses, enabling accurate quantification of the unlabeled metabolite throughout the sampling timeline.
Regulatory and Quality Control Considerations
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume